ADX71743

Beschreibung

Eigenschaften

IUPAC Name |

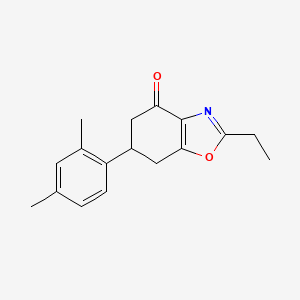

6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKZCQHJDFSOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ADX71743: A Technical Guide to its Negative Allosteric Modulation of mGlu7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of ADX71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This document details the molecular interactions, effects on signaling pathways, and the experimental methodologies used to characterize this compound.

Introduction: Targeting mGlu7 with this compound

The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor (GPCR), is predominantly expressed on presynaptic terminals in the central nervous system.[1] It plays a crucial role in modulating neurotransmitter release, making it a significant target for therapeutic intervention in neurological and psychiatric disorders such as anxiety.[2] this compound has emerged as a potent and selective tool to probe the function of mGlu7 and as a potential therapeutic agent.[2] Unlike orthosteric ligands that bind to the glutamate binding site, this compound is a negative allosteric modulator (NAM) that binds to a distinct site on the receptor, thereby reducing the receptor's response to the endogenous ligand, glutamate.[2][3]

Mechanism of Action: Negative Allosteric Modulation

This compound functions as a non-competitive antagonist, meaning it does not compete with glutamate for the same binding site. Instead, it binds to an allosteric site within the seven-transmembrane (7TM) domain of the mGlu7 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists like glutamate. The practical outcome of this interaction is a diminished response of the mGlu7 receptor to stimulation, even in the presence of its natural ligand.

The mGlu7 Signaling Cascade and its Modulation by this compound

The mGlu7 receptor canonically couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of mGlu7 by glutamate leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then initiate downstream signaling cascades.

Key Downstream Effects of mGlu7 Activation:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of presynaptic N- and P/Q-type voltage-gated calcium channels (CaV2.2 and CaV2.1), which reduces neurotransmitter release. It can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.

-

Interaction with Other Proteins: The C-terminus of the mGlu7 receptor can interact with various intracellular proteins, such as protein kinase Cα (PKCα) and Ca2+-calmodulin, further diversifying its signaling capabilities.

This compound, by negatively modulating the mGlu7 receptor, prevents or reduces the extent of these downstream signaling events upon glutamate binding. This leads to a disinhibition of neurotransmitter release from the presynaptic terminal.

Caption: mGlu7 signaling pathway and the inhibitory effect of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Cell Line | Agonist | Value | Reference |

| IC50 | Human | HEK293 | L-AP4 | 63 ± 2 nM | |

| IC50 | Rat | HEK293 | L-AP4 | 88 ± 9 nM | |

| IC50 | - | In-house cell lines | - | 300 nM |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (s.c.) | Tmax | Cmax | T1/2 | Brain Penetrant | Reference |

| Mouse | 12.5 mg/kg | 15-30 min | 1380 ng/mL | 0.68 h | Yes | |

| Mouse | 100 mg/kg | 15-30 min | 12766 ng/mL | 0.40 h | Yes | |

| Rat | 100 mg/kg | 15-30 min | 16800 ng/mL | 1.5 h | Yes |

Table 3: In Vivo Behavioral Effects of this compound

| Behavioral Test | Species | Doses (s.c.) | Effect | Reference |

| Marble Burying | Mouse | 50, 100, 150 mg/kg | Dose-dependent reduction in buried marbles | |

| Elevated Plus Maze | Mouse | 50, 100, 150 mg/kg | Dose-dependent increase in open arm exploration | |

| Amphetamine-induced Hyperactivity | Mouse | 50, 100, 150 mg/kg | Small reduction in hyperactivity |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Functional Assay: Calcium Mobilization in HEK293 Cells

This assay is used to determine the potency of this compound as a NAM of the mGlu7 receptor.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human or rat mGlu7 receptor. To enable a calcium readout from the Gαi/o-coupled mGlu7, cells are co-transfected with a chimeric G-protein (e.g., Gαqi) or a promiscuous G-protein (e.g., Gα15/16) that couples to the phospholipase C (PLC) pathway.

-

Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed. A solution containing varying concentrations of this compound is then added to the wells.

-

Agonist Stimulation and Signal Detection: After a pre-incubation period with this compound, a fixed concentration of an mGlu7 agonist (e.g., L-AP4, typically at its EC80) is added to the wells. The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence data is normalized, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Behavioral Assay: Marble Burying Test

This test assesses anxiety-like and repetitive behaviors in rodents.

-

Apparatus: A standard mouse cage is filled with approximately 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.

-

Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test begins.

-

Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) at the desired dose and pre-treatment time (e.g., 30 minutes).

-

Test Procedure: Each mouse is individually placed in the prepared cage. The mouse is allowed to freely explore the cage and interact with the marbles for a 30-minute period.

-

Scoring: After the 30-minute session, the mouse is removed from the cage. The number of marbles that are at least two-thirds buried in the bedding is counted.

-

Data Analysis: The number of buried marbles is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Caption: General experimental workflow for characterizing an mGlu7 NAM.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the mGlu7 receptor. Its mechanism as a negative allosteric modulator allows for a nuanced inhibition of mGlu7 signaling, which has been shown to produce anxiolytic-like effects in preclinical models. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on mGlu7 and related therapeutic targets. Further research into the precise binding site and the full spectrum of in vivo effects of this compound will continue to enhance our understanding of mGlu7-mediated neurotransmission and its potential for therapeutic intervention.

References

- 1. Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Genesis of a Novel Anxiolytic Candidate: A Technical Overview of ADX71743's Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the discovery and preclinical development of ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). Developed by Addex Therapeutics, this molecule has emerged as a promising candidate for the treatment of anxiety and stress-related disorders. This document details the timeline of its development, the key experimental findings, the methodologies employed, and the underlying mechanism of action.

Discovery and Development Timeline

The journey of this compound from a chemical entity to a preclinical candidate is benchmarked by key scientific publications that unveiled its pharmacological profile.

-

December 20, 2012: Addex Therapeutics announced the discovery and characterization of this compound in a publication in the Journal of Pharmacology and Experimental Therapeutics.[1] This initial report detailed its in vitro and in vivo properties, establishing it as a potent and selective mGlu7 NAM.

-

2013: An erratum to the 2012 publication was issued.[2] The original findings on the robust anxiolytic-like effects of this compound remained a key highlight.[2]

-

June 3, 2015: A press release from Addex highlighted a new potential application for mGlu7 NAMs, including this compound, in treating stress-induced visceral pain. This was based on a collaborative study published in Neurobiology of Stress.

-

Current Status: this compound's highest global research and development status is preclinical.

Mechanism of Action: Modulating the Glutamatergic System

This compound functions as a negative allosteric modulator of the mGlu7 receptor. mGlu7 is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. These receptors are typically coupled to Gαi/o proteins.[3][4]

Upon activation by glutamate, mGlu7 receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociated from the G-protein can also directly modulate the activity of ion channels. By binding to an allosteric site on the mGlu7 receptor, this compound reduces the receptor's response to glutamate, thereby modulating downstream signaling.

Signaling Pathway of mGlu7 Receptor

Caption: mGlu7 receptor signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data, which are summarized in the tables below for clarity and comparative analysis.

In Vitro Pharmacological Profile

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ | 300 nM | In-house cell lines | MedchemExpress |

In Vivo Pharmacokinetics in Rodents

| Species | Dose (mg/kg, s.c.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | T₁/₂ (h) | Brain Penetrant | Reference |

| Mouse | 12.5 | 1380 | ~15-30 | 0.68 | Yes | , MedchemExpress |

| Mouse | 100 | 12766 | ~15-30 | 0.40 | Yes | , MedchemExpress |

| Rat | 100 | 16800 | ~15-30 | 1.5 | Yes | , MedchemExpress |

In Vivo Efficacy in Behavioral Models

| Model | Species | Doses (mg/kg, s.c.) | Key Finding | Reference |

| Marble Burying Test | Mouse | 50, 100, 150 | Dose-dependent reduction in the number of marbles buried. | |

| Elevated Plus Maze | Mouse | 50, 100, 150 | Dose-dependent increase in open arm exploration. | |

| Amphetamine-Induced Hyperactivity | Mouse | 50, 100, 150 | Small reduction in hyperactivity. | |

| Conditioned Avoidance Response | Rat | Not specified | Inactive. | |

| Forced Swim Test | Mouse | Not specified | Inactive. | |

| Visceral Hypersensitivity (WKY rat) | Rat | 50, 100, 150 | Reduced visceral pain behaviors and increased sensitivity threshold. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

Schild Plot Analysis and Reversibility Tests

-

Objective: To confirm the negative allosteric modulator (NAM) properties of this compound at the mGlu7 receptor.

-

General Protocol:

-

Cell Culture: A stable cell line expressing the human mGlu7 receptor is cultured under standard conditions.

-

Functional Assay: A functional assay measuring a downstream signaling event of mGlu7 activation (e.g., cAMP accumulation or calcium mobilization) is utilized.

-

Agonist Dose-Response: Concentration-response curves for a known mGlu7 agonist (e.g., L-AP4) are generated in the absence and presence of increasing concentrations of this compound.

-

Schild Regression: The dose ratios are calculated and a Schild plot (log(dose ratio - 1) vs. log[antagonist]) is constructed. A linear plot with a slope of 1 is indicative of competitive antagonism.

-

Reversibility: To assess reversibility, the cells are pre-incubated with this compound, followed by a washout period, and then re-stimulated with the agonist to determine if the inhibitory effect is reversed.

-

In Vivo Behavioral Assays

Marble Burying Test

-

Objective: To assess anxiolytic-like and/or anti-obsessive-compulsive-like activity.

-

Apparatus: Standard mouse cages filled with 5 cm of bedding. 25 marbles are evenly spaced on the surface.

-

Procedure:

-

Mice are individually housed and habituated to the testing room.

-

This compound or vehicle is administered subcutaneously (s.c.) at the desired doses (50, 100, 150 mg/kg).

-

After a pre-treatment period (typically 30 minutes), each mouse is placed in a cage with marbles.

-

The mouse is allowed to freely explore and interact with the marbles for a 30-minute period.

-

At the end of the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted.

-

A reduction in the number of buried marbles is indicative of an anxiolytic-like effect.

-

Elevated Plus Maze (EPM) Test

-

Objective: To evaluate anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Animals are habituated to the testing room.

-

This compound or vehicle is administered s.c. at the specified doses.

-

Following the pre-treatment period, each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute session.

-

An automated tracking system records the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.

-

Visceral Hypersensitivity Model in Wistar Kyoto (WKY) Rats

-

Objective: To assess the effect of this compound on stress-induced visceral pain.

-

Model: The WKY rat strain, which exhibits a high-anxiety and visceral hypersensitivity phenotype, is used.

-

Procedure:

-

Rats are administered this compound or vehicle s.c. 30 minutes prior to colorectal distension.

-

A balloon is inserted into the colon to induce visceral stimulation.

-

Visceral pain behaviors (e.g., abdominal licking, stretching) are observed and quantified.

-

The pressure threshold required to elicit a visceral pain response is also measured.

-

A reduction in pain behaviors and an increase in the pain threshold indicate an analgesic effect.

-

Logical Relationships and Experimental Workflow

The development of this compound followed a logical progression from in vitro characterization to in vivo efficacy testing.

Caption: Experimental workflow for the preclinical development of this compound.

References

- 1. Addex therapeutics :: Addex Scientists Discover and Characterize the First Potent and Selective Small Molecule Negative Allosteric Modulator Targeting mGlu7 receptor [addextherapeutics.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ADX71743 in Modulating Glutamate Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ADX71743, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). We will explore its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize its impact on glutamate signaling pathways.

Introduction to this compound and its Target: The mGlu7 Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic transmission, plasticity, and overall brain function.[1] Its signaling is mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGlu7 receptor, a member of the Group III mGluRs, is predominantly located presynaptically, where it acts as an autoreceptor to negatively regulate the release of glutamate and GABA. This positions mGlu7 as a critical modulator of synaptic transmission and a potential therapeutic target for a range of neurological and psychiatric disorders, including anxiety and addiction.[2]

This compound, chemically known as (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one, is a potent and selective negative allosteric modulator of the mGlu7 receptor.[3] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate. This offers a nuanced approach to modulating glutamate signaling, potentially with a more favorable side-effect profile compared to direct receptor antagonists.

Mechanism of Action: Allosteric Modulation of mGlu7

This compound functions by diminishing the inhibitory effect of the mGlu7 receptor on neurotransmitter release. Under normal physiological conditions, activation of the presynaptic mGlu7 receptor by glutamate leads to a decrease in glutamate release, serving as a negative feedback loop. By binding to an allosteric site, this compound reduces the affinity and/or efficacy of glutamate for the mGlu7 receptor. This, in turn, lessens the receptor's inhibitory tone, leading to a potential increase in glutamate release at the synapse.

It is important to note the paradoxical nature of a NAM producing anxiolytic-like effects. While blocking an inhibitory autoreceptor would be expected to increase glutamate release and potentially induce anxiety, the observed effects of this compound suggest a more complex regulatory role of mGlu7 in specific neural circuits. The anxiolytic effects may stem from the modulation of glutamate signaling in brain regions critical for fear and anxiety, such as the amygdala, where mGlu7 receptors are abundantly expressed.

Figure 1: Mechanism of this compound at the presynaptic terminal.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human | 63 ± 2 nM | |

| Rat | 88 ± 9 nM | ||

| In-house cell lines | 300 nM | ||

| Off-target effects | Rat mGlu1 inhibition at 30 µM | 30% | |

| Human mGlu2 (weak PAM) EC50 | 11 µM |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Dose (s.c.) | Cmax | Tmax | T1/2 | Brain Penetrant | Reference |

| Mouse | 12.5 mg/kg | 1380 ng/ml | 15-30 min | 0.68 hours | Yes | |

| 100 mg/kg | 12766 ng/ml | 15-30 min | 0.40 hours | Yes | ||

| Rat | 100 mg/kg | 16800 ng/ml | 15-30 min | 1.5 hours | Yes |

Note: Brain penetrance was confirmed with a cerebrospinal fluid concentration/total plasma concentration ratio at Cmax = 5.3%.

Table 3: In Vivo Behavioral Effects of this compound

| Behavioral Test | Species | Doses (s.c.) | Effect | Reference |

| Marble Burying Test | Mouse | 50, 100, 150 mg/kg | Dose-dependent reduction in buried marbles (anxiolytic-like) | |

| Elevated Plus Maze | Mouse | 50, 100, 150 mg/kg | Increased open arm exploration (anxiolytic-like) | |

| Amphetamine-induced Hyperactivity | Mouse | 100, 150 mg/kg | Small reduction in hyperactivity | |

| Forced Swim Test | Mouse | Not specified | Inactive (no antidepressant-like effect) | |

| Conditioned Avoidance Response | Rat | Not specified | Inactive | |

| Visceral Hypersensitivity | Rat (WKY strain) | Not specified | Reduced visceral hypersensitivity |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize this compound.

In Vitro: Cellular Assays

Objective: To determine the potency and selectivity of this compound as a negative allosteric modulator of the mGlu7 receptor.

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or rat mGlu7 receptor and a chimeric G-protein (e.g., Gαqi5) to enable a calcium mobilization readout.

Protocol Outline:

-

Cell Culture: HEK-293 cells expressing the mGlu7 receptor are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates.

-

Compound Application: A dose-response curve of this compound is prepared and added to the cells.

-

Agonist Stimulation: After a pre-incubation period with this compound, a fixed concentration of an mGlu7 agonist (e.g., L-AP4) is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is assessed by testing this compound against other mGlu receptor subtypes.

Figure 2: Workflow for in vitro characterization of this compound.

In Vivo: Behavioral Assays

Objective: To assess the anxiolytic-like and other central nervous system effects of this compound in rodent models.

Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

Protocol Outline (Marble Burying Test):

-

Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) at specified doses (e.g., 50, 100, 150 mg/kg).

-

Test Arena: Individual cages are filled with bedding and 20-25 marbles are evenly spaced on the surface.

-

Test Procedure: 30 minutes after drug administration, each animal is placed in a testing cage.

-

Observation Period: The animal is allowed to freely explore and interact with the marbles for 30 minutes.

-

Scoring: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted.

-

Data Analysis: The number of buried marbles is compared between the different treatment groups. A significant reduction in the number of buried marbles in the this compound-treated groups compared to the vehicle group is indicative of an anxiolytic-like effect.

Figure 3: Logical flow for assessing anxiolytic-like effects.

Conclusion and Future Directions

This compound has been instrumental as a pharmacological tool to probe the physiological and pathological roles of the mGlu7 receptor. Preclinical data strongly suggest that negative allosteric modulation of mGlu7 holds promise for the treatment of anxiety disorders. The compound has demonstrated a clear anxiolytic-like profile in multiple rodent models. However, its lack of efficacy in models of depression and psychosis suggests a specific therapeutic window.

Future research should focus on elucidating the precise neural circuits through which this compound exerts its anxiolytic effects. Further investigation into the paradoxical effects of mGlu7 NAMs on glutamate signaling in different brain regions is also warranted. The development of additional selective mGlu7 modulators with varied pharmacokinetic and pharmacodynamic profiles will be crucial for advancing our understanding of this important therapeutic target and for the potential development of novel treatments for CNS disorders.

References

- 1. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]

- 2. | BioWorld [bioworld.com]

- 3. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

ADX71743: A Technical Guide for the Investigation of mGlu7 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ADX71743, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This document serves as a core resource for utilizing this compound as a pharmacological tool in preclinical research, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental applications.

Introduction to this compound

This compound, with the chemical name (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one, is a highly selective, noncompetitive, and brain-penetrant NAM of the mGlu7 receptor.[1][2] Its unique modulatory properties make it an invaluable tool for elucidating the physiological and pathological roles of mGlu7, a receptor implicated in a range of central nervous system (CNS) disorders, including anxiety and post-traumatic stress disorder.[1] Unlike orthosteric ligands that bind directly to the glutamate binding site, this compound binds to an allosteric site on the receptor, thereby modulating the receptor's response to the endogenous ligand, glutamate.[1]

Pharmacological Profile of this compound

The utility of this compound as a pharmacological tool is underscored by its potent and selective inhibition of mGlu7 receptor activity. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Species | Agonist | IC50 | Reference |

| Calcium Mobilization | Human | L-AP4 | 63 ± 2 nM | [1] |

| Calcium Mobilization | Rat | L-AP4 | 88 ± 9 nM | |

| In-house cell lines | - | - | 300 nM | |

| Against EC80 Glutamate | - | Glutamate | 22 nM | |

| Against EC80 L-AP4 | - | L-AP4 | 125 nM |

Table 2: Selectivity Profile of this compound

| Receptor | Species | Activity | Concentration | Reference |

| mGlu1 | Rat | 30% inhibition | 30 µM | |

| mGlu2 | Human | Weak Positive Allosteric Modulator | EC50 = 11 µM |

Table 3: Pharmacokinetic Properties of this compound (Subcutaneous Administration)

| Species | Dose (mg/kg) | Tmax (min) | T1/2 (h) | Cmax (ng/mL) | Brain Penetration (CSF/Plasma Ratio at Cmax) | Reference |

| Mouse | 12.5 | 15-30 | 0.68 | 1380 | 5.3% | |

| Mouse | 100 | 15-30 | 0.40 | 12766 | 5.3% | |

| Rat | 100 | 15-30 | 1.5 | 16800 | 5.3% |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental applications of this compound, the following diagrams, generated using the DOT language, illustrate the mGlu7 receptor signaling cascade and a typical experimental workflow for characterizing this pharmacological tool.

mGlu7 Receptor Signaling Pathway

Experimental Workflow for this compound Characterization

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in key studies utilizing this compound and are provided as a guide for researchers.

In Vitro Calcium Mobilization Assay

This protocol is designed to assess the potency of this compound as a negative allosteric modulator of the mGlu7 receptor.

-

Cell Line: HEK293 cells stably expressing the human or rat mGlu7 receptor and a chimeric G-protein (e.g., Gαqi5) to couple the Gi/o-linked receptor to the calcium signaling pathway.

-

Reagents:

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

mGlu7 receptor agonist (e.g., L-(+)-2-Amino-4-phosphonobutyric acid, L-AP4).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add a fixed concentration of the agonist (e.g., EC80 concentration of L-AP4) to the wells.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: Plot the percentage inhibition of the agonist response against the concentration of this compound to determine the IC50 value.

-

Ex Vivo Brain Slice Electrophysiology

This protocol is used to evaluate the effect of this compound on synaptic transmission and plasticity in a more physiologically relevant setting.

-

Tissue Preparation:

-

Anesthetize and decapitate an adult rodent (e.g., mouse or rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an electrophysiology setup and continuously perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic or somatic region of the postsynaptic neurons (e.g., CA1 pyramidal cells).

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings.

-

Bath-apply this compound at the desired concentration (e.g., 0.1-10 µM) and observe its effect on baseline synaptic transmission.

-

To assess the effect on long-term potentiation (LTP), apply a high-frequency stimulation (HFS) protocol in the presence and absence of this compound.

-

-

Data Analysis: Analyze changes in fEPSP slope or amplitude to quantify the effects of this compound on synaptic strength and plasticity.

In Vivo Behavioral Assays

This test is used to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

-

Animals: Adult mice or rats.

-

Procedure:

-

Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle to the animals.

-

After a specific pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video-tracking system.

-

-

Data Analysis: Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.

This test is used to assess anxiety-like and repetitive behaviors.

-

Apparatus: A standard rodent cage filled with bedding and a set number of marbles (e.g., 20-25) evenly spaced on the surface.

-

Animals: Adult mice.

-

Procedure:

-

Administer this compound (e.g., 50, 100, 150 mg/kg, s.c.) or vehicle to the animals.

-

After a specific pretreatment time (e.g., 30 minutes), place the mouse in the cage.

-

Allow the mouse to explore and interact with the marbles for a set period (e.g., 30 minutes).

-

At the end of the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

-

-

Data Analysis: Anxiolytic-like or anti-compulsive effects are indicated by a significant reduction in the number of buried marbles.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the investigation of mGlu7 receptor function. Its high potency, selectivity, and brain-penetrant properties make it suitable for a wide range of in vitro, ex vivo, and in vivo studies. This guide provides a foundational resource for researchers to effectively design and execute experiments aimed at further unraveling the complex roles of the mGlu7 receptor in health and disease.

References

A Comprehensive Technical Guide to ADX71743: A Novel mGlu7 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] As a member of the Group III mGlu receptors, mGlu7 is a G-protein coupled receptor that plays a crucial role in the modulation of synaptic transmission and neuronal excitability. The unique pharmacological profile of this compound makes it a valuable tool for investigating the physiological and pathological roles of mGlu7 and a potential therapeutic agent for neurological and psychiatric disorders, particularly anxiety. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological characteristics of this compound, supported by experimental data and protocols.

Chemical Properties and IUPAC Name

This compound is a synthetic organic compound with the following IUPAC name: (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one | [1] |

| Synonyms | ADX-71743 | |

| Molecular Formula | C17H19NO2 | |

| Molecular Weight | 269.34 g/mol | |

| CAS Number | 1431641-29-0 | |

| PubChem CID | 53391766 | |

| Solubility | Soluble in DMSO and ethanol | |

| Storage | Store at -20°C |

Mechanism of Action: Negative Allosteric Modulation of mGlu7

This compound exerts its pharmacological effects by acting as a negative allosteric modulator of the mGlu7 receptor. Unlike orthosteric antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for the endogenous agonist, glutamate, and/or decreases the efficacy of G-protein coupling and subsequent intracellular signaling.

The mGlu7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the mGlu7 receptor by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By negatively modulating the receptor, this compound attenuates this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels.

The signaling pathway is illustrated in the diagram below:

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell-based assays. It demonstrates high potency and selectivity for the mGlu7 receptor.

Potency and Selectivity

| Assay | Species | IC50 | Reference |

| L-AP4-induced Ca2+ mobilization | Human | 63 ± 2 nM | |

| L-AP4-induced Ca2+ mobilization | Rat | 88 ± 9 nM | |

| Glutamate-induced response | - | 22 nM | |

| L-AP4-induced response | - | 125 nM | |

| General mGlu7 inhibition | - | 300 nM |

This compound displays negligible activity at other mGlu receptor subtypes, highlighting its selectivity for mGlu7.

Experimental Protocol: FLIPR-based Intracellular Ca2+ Mobilization Assay

A common method to assess the potency of mGlu7 modulators is the Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells stably expressing the recombinant human or rat mGlu7 receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the mGlu7 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Addition: this compound is added at various concentrations to the cell plates and incubated.

-

Agonist Stimulation: An EC80 concentration of the mGlu7 agonist, L-2-amino-4-phosphonobutyric acid (L-AP4), is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium levels are measured as fluorescence intensity using a FLIPR instrument.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacology

This compound is brain-penetrant and has demonstrated anxiolytic-like effects in various rodent models of anxiety.

Pharmacokinetic Properties

| Species | Dose (s.c.) | T1/2 (h) | Cmax (ng/mL) | Reference |

| Mouse | 12.5 mg/kg | 0.68 | 1380 | |

| Mouse | 100 mg/kg | 0.40 | 12766 | |

| Rat | 100 mg/kg | 1.5 | 16800 |

This compound is bioavailable after subcutaneous administration and effectively penetrates the blood-brain barrier.

Behavioral Effects

This compound has been evaluated in several behavioral paradigms:

-

Elevated Plus Maze (EPM): This test assesses anxiety-like behavior in rodents. This compound increases the time spent in the open arms of the maze, indicative of an anxiolytic effect.

-

Marble Burying Test: In this model, a reduction in the number of marbles buried is interpreted as an anxiolytic-like response. This compound dose-dependently reduces marble-burying behavior.

-

Locomotor Activity: this compound does not impair locomotor activity at effective doses, suggesting a lack of sedative side effects.

However, the compound was found to be inactive in models of psychosis and depression, such as the amphetamine-induced hyperactivity test and the forced swim test, respectively.

Experimental Protocol: Elevated Plus Maze Test

The elevated plus maze is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of drugs.

Methodology:

-

Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

-

Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at a specified time before the test.

-

Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.

Conclusion

This compound is a well-characterized negative allosteric modulator of the mGlu7 receptor with a promising anxiolytic-like profile in preclinical models. Its high potency, selectivity, and brain penetrance make it an invaluable research tool for elucidating the complex roles of mGlu7 in the central nervous system. Further investigation into the therapeutic potential of this compound and other mGlu7 NAMs is warranted for the development of novel treatments for anxiety and other stress-related disorders.

References

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of ADX71743

Introduction

ADX71743, chemically known as (+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one, is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] The mGlu7 receptor, a Class C G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety and post-traumatic stress disorder.[1][3] As a NAM, this compound binds to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, reducing the receptor's response to agonist stimulation.[4] This document provides a comprehensive overview of the pharmacological characterization of this compound, detailing its effects in both laboratory (in vitro) and living organism (in vivo) settings.

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized through various assays, primarily using cell lines engineered to express mGlu7 receptors. These studies confirm its mechanism as a potent and selective NAM.

Quantitative In Vitro Data

| Parameter | Species/Cell Line | Agonist | Value | Reference |

| IC₅₀ | Human mGlu7 (HEK-293 cells) | L-AP4 | 63 ± 2 nM | |

| Rat mGlu7 (HEK-293 cells) | L-AP4 | 88 ± 9 nM | ||

| In-house cell lines | - | 300 nM | ||

| against EC₈₀ of Glutamate | - | 22 nM | ||

| against EC₈₀ of L-AP4 | - | 125 nM | ||

| Off-Target Activity | Rat mGlu1 | - | 30% inhibition at 30 µM | |

| Human mGlu2 | - | Weak PAM (EC₅₀ = 11 µM) | ||

| Functional Reversal | L-AP4-induced synaptic depression | - | 11% reversal at 0.1 µM | |

| L-AP4-induced synaptic depression | - | 20% reversal at 10 µM | ||

| LTP Blockade | High-Frequency Stimulation (HFS) | - | Almost complete blockade at 3 µM |

PAM: Positive Allosteric Modulator

Signaling Pathway and Mechanism of Action

This compound functions by binding to an allosteric site on the mGlu7 receptor. The mGlu7 receptor is presynaptically located and, when activated by glutamate, inhibits neurotransmitter release. As a negative allosteric modulator, this compound reduces the inhibitory effect of the mGlu7 receptor, thereby disinhibiting neurotransmission. It has been shown to block the effects of both mGlu7/7 homodimers and mGlu7/8 heterodimers.

Experimental Protocols

1. Fluorescence-Based Calcium Flux Assay: This assay is used to measure the change in intracellular calcium concentration upon receptor activation.

-

Cell Plating: Human Embryonic Kidney (HEK293) cells stably expressing the target receptor (e.g., rat mGlu7) and a promiscuous G-protein (like Gα15) are plated in 384-well plates at a density of 20,000 cells/well and grown overnight.

-

Dye Loading: The cell medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., 1 µM Fluo-4, AM) for approximately 50 minutes at room temperature.

-

Compound Addition: The dye is washed off, and assay buffer is added. This compound is added at various concentrations.

-

Agonist Stimulation: After a brief incubation with the test compound, an agonist like L-AP4 is added to stimulate the receptor.

-

Data Acquisition: The change in fluorescence, corresponding to intracellular calcium mobilization, is measured using a specialized instrument like a Functional Drug Screening System (FDSS). The inhibitory effect of this compound is quantified as an IC₅₀ value.

2. Electrophysiology in Brain Slices: This technique assesses the effect of this compound on synaptic transmission at a native receptor.

-

Slice Preparation: Brain slices containing the hippocampus are prepared from rodents.

-

Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region of the hippocampus.

-

Agonist Application: The group III mGlu receptor agonist L-AP4 is applied, which causes a depression in synaptic transmission (reduced fEPSP amplitude).

-

NAM Application: this compound is then added to the bath at varying concentrations (e.g., 0.1-10 µM).

-

Analysis: The ability of this compound to reverse the L-AP4-induced depression of synaptic transmission is measured, confirming its activity at the native receptor.

In Vivo Effects of this compound

In vivo studies in rodents have demonstrated that this compound is bioavailable and brain-penetrant, exhibiting clear anxiolytic-like effects without causing significant motor impairment.

Quantitative Pharmacokinetic Data

| Species | Dose (s.c.) | T₁/₂ (hours) | Cₘₐₓ (ng/mL) | Brain Penetrance | Reference |

| Mouse | 12.5 mg/kg | 0.68 | 1380 | CSF/Plasma Ratio = 5.3% | |

| 100 mg/kg | 0.40 | 12766 | |||

| Rat | 100 mg/kg | 1.5 | 16800 |

s.c.: subcutaneous administration; T₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; CSF: Cerebrospinal fluid

Quantitative In Vivo Behavioral Data

| Test | Species | Doses (mg/kg, s.c.) | Key Finding | Reference |

| Marble Burying | Mouse | 50, 100, 150 | Dose-dependently reduced the number of buried marbles (60-75% decrease). | |

| Elevated Plus Maze | Mouse | 50, 100, 150 | Dose-dependently increased open arm exploration. | |

| Amphetamine-Induced Hyperactivity | Mouse | 100, 150 | Small, dose-dependent reduction in hyperactivity (approx. 20-30%). | |

| Visceral Pain (WKY Rat) | Rat | 50, 100, 150 | Decreased total pain behaviors at all doses; increased pain threshold at 50 & 100 mg/kg. | |

| Open Field (WKY Rat) | Rat | 50, 100, 150 | Increased total distance traveled and distance in the inner zone. | |

| Motor Activity | Mouse, Rat | 50, 100, 150 | No impairment of locomotor activity or rotarod performance. | |

| Forced Swim Test | Mouse | - | Inactive, suggesting no antidepressant-like effect. | |

| Head Twitch Test | Mouse | - | Inactive, suggesting no effect on hallucinogen-induced behaviors. |

Experimental Protocols

1. Marble Burying Test (Anxiety Model): This test assesses anxiety-like and compulsive behaviors in rodents.

-

Apparatus: A standard mouse cage is filled with 5 cm of bedding, and 20-25 marbles are evenly spaced on the surface.

-

Procedure: A mouse is administered this compound (e.g., 50, 100, or 150 mg/kg, s.c.) or vehicle. After a set time (e.g., 30 minutes), the mouse is placed in the cage for 30 minutes.

-

Scoring: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted. Anxiolytic compounds typically reduce the number of marbles buried.

2. Elevated Plus Maze (EPM) Test (Anxiety Model): The EPM is a widely used test to assess anxiety-like behavior.

-

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Procedure: Rodents are treated with this compound or vehicle. After a pre-treatment period, each animal is placed in the center of the maze, facing an open arm.

-

Scoring: The time spent in and the number of entries into the open and closed arms are recorded over a 5-minute period. Anxiolytic drugs increase the time spent in and entries into the open arms.

3. Visceral Hypersensitivity Model: This model is used to study visceral pain, often in stress-sensitive rat strains like the Wistar Kyoto (WKY) rat.

-

Procedure: WKY rats are administered this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to testing.

-

Colorectal Distension (CRD): A small balloon is inserted into the colon and inflated to various pressures to mimic visceral stimuli.

-

Scoring: The pressure at which the animal first shows a pain response (visceral sensitivity threshold) and the total number of pain behaviors are recorded. This compound was found to reduce these pain responses.

This compound is a well-characterized pharmacological tool that acts as a potent and selective negative allosteric modulator of the mGlu7 receptor. In vitro data robustly confirm its mechanism of action and potency. In vivo studies demonstrate its bioavailability, brain penetrance, and efficacy in rodent models of anxiety and visceral pain, without confounding effects on motor function. These findings validate the pharmacological inhibition of mGlu7 as a promising strategy for developing novel treatments for anxiety disorders, though its utility for depression or psychosis appears limited.

References

- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ADX71743 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] The mGlu7 receptor, a Class C G protein-coupled receptor (GPCR), is predominantly expressed on presynaptic terminals in various brain regions critical for emotional and cognitive processing, including the limbic structures.[1] Its strategic location allows it to modulate the release of key neurotransmitters like glutamate and GABA. The unique pharmacological profile of this compound, coupled with the therapeutic potential of targeting the mGlu7 receptor, has positioned it as a promising research tool and a potential therapeutic agent for anxiety and stress-related disorders.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a non-competitive NAM of the mGlu7 receptor. This means it binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligand, glutamate. By binding to its allosteric site, this compound reduces the affinity and/or efficacy of glutamate at the mGlu7 receptor, thereby inhibiting its downstream signaling. The mGlu7 receptor is coupled to Gαi/o proteins, and its activation typically leads to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as modulation of ion channels. By negatively modulating this receptor, this compound can disinhibit neurotransmitter release at synapses where mGlu7 is expressed.

Signaling Pathway of mGlu7 Receptor Modulation by this compound

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Assay | Reference |

| IC50 | Human | 63 ± 2 nM | L-AP4-mediated activation in HEK-293 cells | |

| IC50 | Rat | 88 ± 9 nM | L-AP4-mediated activation in HEK-293 cells | |

| IC50 | N/A | 300 nM | In-house cell lines | |

| IC50 | N/A | 22 nM | Against an EC80 of glutamate | |

| IC50 | N/A | 125 nM | Against an EC80 of L-AP4 | |

| IC50 | N/A | 0.22 ± 0.07 µM | Forskolin-elevated cAMP potentiation |

Table 2: Pharmacokinetic Parameters of this compound (Subcutaneous Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax | T1/2 | Brain Penetrant | Reference |

| Mouse | 12.5 | 1380 | 15-30 min | 0.68 h (41 min) | Yes | |

| Mouse | 100 | 12766 | 15-30 min | 0.40 h (24 min) | Yes | |

| Rat | 12.5 | N/A | 15-30 min | 30 min | Yes | |

| Rat | 100 | 16800 | N/A | 1.5 h | Yes |

Table 3: In Vivo Efficacy of this compound in Animal Models of Anxiety

| Model | Species | Dose (mg/kg, s.c.) | Key Finding | Reference |

| Marble Burying Test | Mouse | 50, 100, 150 | Dose-dependent reduction in the number of buried marbles (60-75% decrease at 50 and 150 mg/kg). | |

| Elevated Plus Maze | Mouse | 50, 100, 150 | Dose-dependent increase in open arm exploration (doubled frequency and duration of entry). |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Calcium Mobilization Assay

Objective: To determine the potency of this compound as a negative allosteric modulator of the mGlu7 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably co-transfected with the human or rat mGlu7 receptor and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media. The chimeric G-protein allows the Gαi/o-coupled mGlu7 receptor to signal through the Gαq pathway, resulting in a measurable intracellular calcium release upon agonist stimulation.

-

Assay Preparation: Cells are plated in 96- or 384-well black-walled, clear-bottom microplates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound is added to the wells at various concentrations and incubated for a predetermined period.

-

Agonist Stimulation: A fixed concentration of an mGlu7 receptor agonist, such as L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4), is added to the wells to stimulate the receptor.

-

Data Acquisition: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The fluorescence signal is recorded over time. The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced calcium response. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiological Recordings in Brain Slices

Objective: To assess the functional effect of this compound on synaptic transmission mediated by mGlu7 receptors.

Methodology:

-

Slice Preparation: Rodents (e.g., mice or rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).

-

Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating afferent fibers (e.g., Schaffer collaterals in the hippocampus) with a bipolar stimulating electrode. Recordings are made from the dendritic layer (e.g., stratum radiatum of CA1) using a glass microelectrode filled with aCSF.

-

Experimental Protocol: A stable baseline of fEPSPs is recorded. The mGlu7 agonist L-AP4 is applied to the bath to induce a depression of synaptic transmission. Subsequently, this compound is co-applied at various concentrations to assess its ability to reverse the L-AP4-induced depression.

-

Data Analysis: The slope or amplitude of the fEPSPs is measured. The effect of this compound is quantified as the percentage reversal of the L-AP4-induced synaptic depression.

Marble Burying Test

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Methodology:

-

Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty small glass marbles are arranged evenly on the surface of the bedding.

-

Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.

-

Drug Administration: this compound or vehicle is administered to the mice (e.g., subcutaneously) at a specified time before the test (e.g., 30 minutes).

-

Test Procedure: Each mouse is placed individually into the prepared cage. The mouse is allowed to freely explore the cage for 30 minutes.

-

Scoring: After the 30-minute session, the mouse is removed from the cage. The number of marbles that are at least two-thirds buried in the bedding is counted by an observer who is blind to the treatment conditions.

-

Data Analysis: The number of buried marbles is compared between the this compound-treated and vehicle-treated groups. A significant reduction in the number of buried marbles in the drug-treated group is indicative of an anxiolytic-like effect.

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiety-like behavior of rodents and the anxiolytic effects of this compound.

Methodology:

-

Apparatus: The EPM is a plus-shaped maze elevated above the floor. It consists of two open arms and two enclosed arms of equal size, connected by a central platform.

-

Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: this compound or vehicle is administered to the animals at a specified time before the test.

-

Test Procedure: Each animal is placed on the central platform of the maze, facing one of the open arms. The animal is allowed to freely explore the maze for a 5-minute session. The session is typically recorded by a video camera for later analysis.

-

Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An entry is defined as all four paws entering an arm. Total arm entries and locomotor activity can also be measured to control for general activity levels.

-

Data Analysis: The percentage of time spent in the open arms [(time in open arms / total time in all arms) x 100] and the percentage of open arm entries [(number of open arm entries / total number of arm entries) x 100] are calculated. An increase in these parameters in the this compound-treated group compared to the vehicle group suggests an anxiolytic effect.

Mandatory Visualizations

Experimental Workflow: In Vitro Characterization of this compound

Experimental Workflow: In Vivo Behavioral Testing of this compound

Logical Relationship: Rationale for Targeting mGlu7 in Anxiety

References

The Therapeutic Potential of ADX71743: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX71743 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7).[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and therapeutic potential, particularly in the context of anxiety and stress-related disorders. Detailed experimental protocols and visualizations of key pathways and workflows are presented to support further research and development efforts.

Introduction: Targeting the mGlu7 Receptor

The metabotropic glutamate receptor 7 (mGlu7), a Class C G-protein coupled receptor, is the most widely distributed and evolutionarily conserved mGlu receptor in the central nervous system.[3] Primarily located presynaptically, mGlu7 acts as an autoreceptor to inhibit glutamate release, particularly under conditions of high glutamate concentration.[4] Its high expression in brain regions critical for emotion and cognition, such as the amygdala, hippocampus, and hypothalamus, has made it a promising target for novel therapeutics aimed at treating anxiety, post-traumatic stress disorder, and other stress-related conditions.[1] this compound has emerged as a key pharmacological tool to investigate the therapeutic utility of mGlu7 modulation.

Mechanism of Action of this compound

This compound functions as a non-competitive negative allosteric modulator of the mGlu7 receptor. It binds to an allosteric site on the receptor, distinct from the orthosteric glutamate-binding site, to inhibit receptor activity. This mode of action allows for a fine-tuned modulation of the receptor's response to the endogenous ligand, glutamate.

Signaling Pathway of mGlu7 Receptor Inhibition by this compound

The canonical signaling pathway of the mGlu7 receptor involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a NAM, prevents this cascade of events. The following diagram illustrates the signaling pathway.

Caption: mGlu7 receptor signaling pathway and its inhibition by this compound.

Quantitative Preclinical Data

A substantial body of preclinical research has characterized the pharmacological profile of this compound. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

In Vitro Pharmacology

| Parameter | Species | Cell Line | Value | Reference |

| IC₅₀ (vs. L-AP4) | Human | HEK-293 | 63 ± 2 nM | |

| Rat | HEK-293 | 88 ± 9 nM | ||

| IC₅₀ (vs. Glutamate) | - | In-house cell lines | 22 nM | |

| IC₅₀ (vs. L-AP4) | - | In-house cell lines | 125 nM | |

| Off-target Activity | Rat | - | 30% inhibition of mGlu1 at 30 µM | |

| Human | - | Weak PAM at mGlu2 (EC₅₀ = 11 µM) |

In Vivo Pharmacokinetics

| Species | Dose (s.c.) | Cmax | T½ | Brain Penetration (CSF/Plasma Ratio at Cmax) | Reference |

| Mouse | 12.5 mg/kg | 1380 ng/mL | 0.68 h | - | |

| 100 mg/kg | 12766 ng/mL | 0.40 h | - | ||

| Rat | 100 mg/kg | 16800 ng/mL | 1.5 h | 5.3% |

In Vivo Efficacy in Animal Models of Anxiety

| Model | Species | Doses (s.c.) | Key Findings | Reference |

| Marble Burying Test | Mouse | 50, 100, 150 mg/kg | Dose-dependent reduction in the number of buried marbles (60-75% decrease at 50 and 150 mg/kg). | |

| Elevated Plus Maze | Mouse | 50, 100, 150 mg/kg | Increased open arm exploration. | |

| Open Field Test | Rat (Wistar Kyoto) | 50, 100, 150 mg/kg | Increased total distance traveled and distance traveled in the inner zone. |

In Vivo Efficacy in a Model of Visceral Pain

| Model | Species | Doses (s.c.) | Key Findings | Reference |

| Colorectal Distension | Rat (Wistar Kyoto) | 50, 100, 150 mg/kg | Decreased total number of pain behaviors and increased visceral sensitivity threshold. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Potency and Selectivity Assays

Objective: To determine the inhibitory concentration (IC₅₀) of this compound against mGlu7 activation and to assess its selectivity against other mGlu receptors.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with human or rat mGlu7 receptors and a chimeric Gα protein are cultured in appropriate media.

-

Assay Principle: The assay measures the ability of this compound to inhibit the increase in intracellular calcium elicited by an mGlu7 agonist (e.g., L-AP4 or glutamate).

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells.

-

An EC₈₀ concentration of the agonist (L-AP4 or glutamate) is added to stimulate the receptors.

-

The change in fluorescence is measured using a plate reader.

-

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Selectivity Profiling: A similar protocol is followed using cell lines expressing other mGlu receptor subtypes to assess off-target activity.

In Vivo Behavioral Assays

Objective: To assess the anxiolytic-like effects of this compound in mice.

Methodology:

-

Animals: Male C57BL/6 mice are used.

-

Apparatus: A standard mouse cage containing 5 cm of bedding and 20 glass marbles arranged in a 4x5 grid.

-

Procedure:

-

Mice are administered this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to the test.

-

Each mouse is placed individually in the test cage.

-

The mouse is allowed to explore the cage and interact with the marbles for 30 minutes.

-

At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.

-

-

Data Analysis: The number of buried marbles is compared between the different treatment groups using an appropriate statistical test (e.g., ANOVA).

Objective: To evaluate the effect of this compound on visceral hypersensitivity in a stress-sensitive rat strain.

Methodology:

-

Animals: Male Wistar Kyoto (WKY) rats are used.

-

Apparatus: A balloon catheter connected to a barostat for controlled colorectal distension.

-

Procedure:

-

Rats are administered this compound (50, 100, or 150 mg/kg, s.c.) or vehicle 30 minutes prior to the procedure.

-

A balloon catheter is inserted into the colon.

-

The balloon is inflated to a constant pressure, and the behavioral responses of the rat (e.g., abdominal licking, stretching) are recorded.

-

The pressure at which a behavioral response is first observed is defined as the visceral sensitivity threshold.

-

-

Data Analysis: The total number of pain behaviors and the visceral sensitivity threshold are compared between treatment groups.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound.

Caption: A generalized experimental workflow for preclinical drug discovery.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound possesses anxiolytic-like properties and may also be effective in mitigating stress-induced visceral pain. Its mechanism of action, by dampening excessive glutamate release in key brain circuits, provides a sound rationale for its therapeutic potential in disorders characterized by hyper-glutamatergic states, such as anxiety and trauma-related disorders.

However, the therapeutic utility of this compound may not extend to depression or psychosis, as it was found to be inactive in the mouse forced swim test and showed only a small effect in reducing amphetamine-induced hyperactivity.

Future research should focus on:

-

Clinical Trials: Investigating the safety, tolerability, and efficacy of this compound in human populations with anxiety disorders.

-

Chronic Dosing Studies: Evaluating the effects of long-term administration of this compound in animal models of chronic stress.

-

Biomarker Development: Identifying potential biomarkers to predict treatment response to mGlu7 modulators.

-

Exploration of Other Indications: Given the widespread distribution of mGlu7, exploring its role in other neurological and psychiatric conditions is warranted.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for anxiety and stress-related disorders. Its well-characterized preclinical profile, including its potent and selective negative allosteric modulation of the mGlu7 receptor, favorable pharmacokinetic properties, and demonstrated efficacy in relevant animal models, provides a strong foundation for its continued development. The detailed data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader field of mGlu7 modulation.

References

- 1. This compound, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The mGlu7 Negative Allosteric Modulator ADX71743: A Technical Guide to its Effects on Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Abstract: The metabotropic glutamate receptor 7 (mGlu7), a presynaptic Gi/o-coupled receptor, is a critical regulator of neurotransmitter release. Its high expression in key brain regions like the hippocampus and amygdala positions it as a promising therapeutic target. This document provides an in-depth technical overview of ADX71743, a potent and selective negative allosteric modulator (NAM) of the mGlu7 receptor. Contrary to the typical goal of enhancing synaptic plasticity for memory improvement, evidence suggests this compound blocks long-term potentiation (LTP) at hippocampal synapses. This guide synthesizes the available data on this compound, detailing its mechanism of action, effects on synaptic transmission and plasticity, and the experimental protocols used for its characterization.

Introduction to this compound and the mGlu7 Receptor

This compound is a brain-penetrant, potent, and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7)[1]. Unlike orthosteric ligands that bind to the glutamate binding site, NAMs bind to an allosteric site, inhibiting the receptor's response to glutamate.

The mGlu7 receptor is a Class C G-protein coupled receptor (GPCR) that plays a significant role in modulating synaptic transmission and plasticity[2][3]. Key characteristics of the mGlu7 receptor include:

-

Presynaptic Localization: It is predominantly located on the presynaptic terminal, often within the active zone, where it acts as an autoreceptor to inhibit glutamate release or as a heteroreceptor to inhibit the release of other neurotransmitters like GABA[2][4].

-

Low Glutamate Affinity: mGlu7 has a very low affinity for glutamate, meaning it is typically activated only during periods of high-frequency stimulation and excessive glutamate release, serving as a negative feedback mechanism.

-

Signaling Pathway: It couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

By inhibiting mGlu7, a NAM like this compound is expected to "release the brake" on presynaptic activity, thereby preventing the receptor's natural inhibitory function.

Quantitative Data on the Effects of this compound

The primary effects of this compound have been characterized through in vitro and in vivo electrophysiology, particularly at the well-studied Schaffer collateral-CA1 (SC-CA1) synapse in the hippocampus.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Preparation | Key Finding | Reference |

| Synaptic Depression | Rat Hippocampal Slices | Reverses the depression of synaptic transmission at the SC-CA1 synapse induced by the Group III mGlu agonist L-AP4. | |

| Long-Term Potentiation (LTP) | Rodent Hippocampal Slices | Blocks the induction of LTP at Schaffer collateral-CA1 synapses. | |

| Heterodimer Activity | In Vitro Expression System | Effectively blocks the responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers. |

Note: Specific quantitative values (e.g., percentage of LTP blockade) are often presented in graphical form in the source literature and are summarized here qualitatively.

Table 2: In Vivo Behavioral Effects of this compound

| Behavioral Test | Species | Doses (s.c.) | Key Finding | Reference |

| Marble Burying | Mice | 50, 100, 150 mg/kg | Dose-dependently reduces the number of marbles buried, indicating an anxiolytic-like effect. | |

| Elevated Plus Maze | Rats | 50, 100, 150 mg/kg | Dose-dependently increases open arm exploration, consistent with an anxiolytic-like profile. | |

| Conditioned Avoidance Response | Rats | Up to 150 mg/kg | Inactive in this test, which assesses antipsychotic potential. | |

| Forced Swim Test | Mice | Up to 150 mg/kg | Inactive in this test for antidepressant-like effects. |

Signaling Pathways and Mechanism of Action

This compound acts by inhibiting the canonical Gi/o signaling pathway of the mGlu7 receptor. The binding of glutamate to a presynaptic mGlu7 receptor normally triggers a cascade that reduces neurotransmitter release. This compound prevents this cascade.

Experimental Protocols

Protocol for Assessing LTP at the SC-CA1 Synapse

This protocol is based on standard electrophysiological methods used to study synaptic plasticity in the hippocampus, as referenced in the literature concerning this compound.

Methodology Details:

-

Slice Preparation: Adult rats or mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF (30-32°C). A stimulating electrode is positioned to activate the Schaffer collateral pathway, and a recording electrode measures the resulting field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

-

Baseline Measurement: A stable baseline of synaptic responses is established by delivering single pulses at a low frequency (e.g., every 20 seconds) for 20-30 minutes.

-

Pharmacology: this compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the aCSF to the final desired concentration. The drug is perfused over the slice for a predetermined period (e.g., 20 minutes) before LTP induction. Control experiments are run with the vehicle alone.

-

LTP Induction: LTP is induced using a standardized high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which mimics endogenous firing patterns.

-